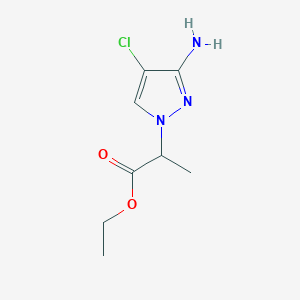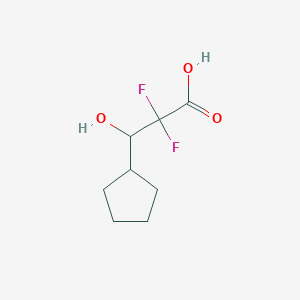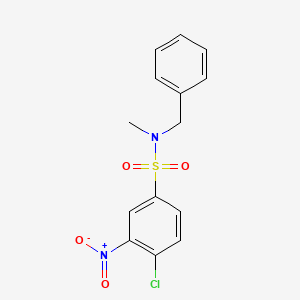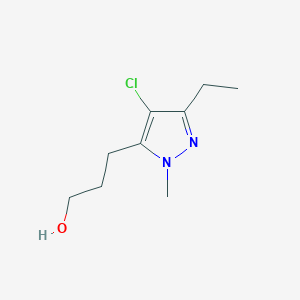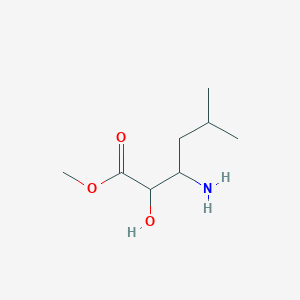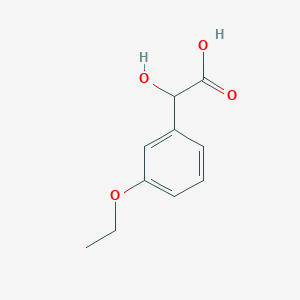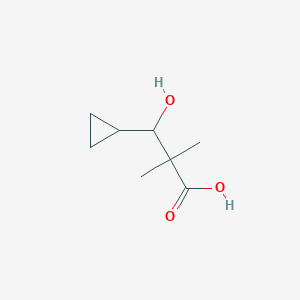
3-Cyclopropyl-3-hydroxy-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-3-hydroxy-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C8H14O3. It is a derivative of propanoic acid, characterized by the presence of a cyclopropyl group and a hydroxyl group attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-hydroxy-2,2-dimethylpropanoic acid typically involves the following steps:
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-3-hydroxy-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation with thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), PCC
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
3-Cyclopropyl-3-hydroxy-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-3-hydroxy-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. The cyclopropyl group may contribute to the compound’s stability and reactivity, influencing its overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2,2-dimethylpropanoic acid: Lacks the cyclopropyl group, making it less sterically hindered.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid: Contains a chlorophenyl group, which may enhance its biological activity.
Uniqueness
3-Cyclopropyl-3-hydroxy-2,2-dimethylpropanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
3-cyclopropyl-3-hydroxy-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C8H14O3/c1-8(2,7(10)11)6(9)5-3-4-5/h5-6,9H,3-4H2,1-2H3,(H,10,11) |
Clave InChI |
XXFKODUAISRMBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1CC1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


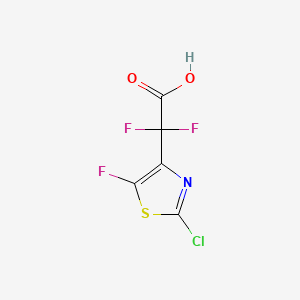

![2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13625193.png)


![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
![3-Ethyl-1-azaspiro[3.3]heptane](/img/structure/B13625228.png)
